iCRT14 belongs to a class of compounds known as thiazolidine-2,4-diones, which are characterized by a heterocyclic ring containing sulfur and nitrogen atoms. This compound is recognized as a β-catenin-specific inhibitor, interfering with the Wnt/β-catenin signaling pathway. [] Notably, iCRT14 has garnered interest in scientific research due to its potential anticancer properties. []
While the provided papers do not delve into the specifics of iCRT14 synthesis, they allude to the synthesis of thiazolidine-2,4-dione derivatives through a series of reactions. [] These reactions likely involve the condensation of a thiazolidine-2,4-dione scaffold with various aldehydes or ketones possessing the desired substituents.
iCRT14 functions by specifically inhibiting β-catenin, a key protein in the Wnt/β-catenin signaling pathway. [] This pathway plays a vital role in cellular processes such as cell proliferation, differentiation, and survival. By inhibiting β-catenin, iCRT14 disrupts these processes, potentially leading to anti-cancer effects.
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 3545-78-6
CAS No.: 14681-59-5